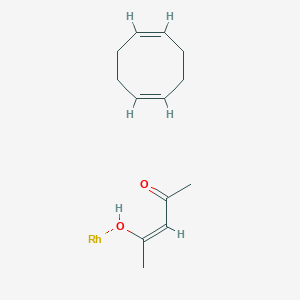
Rh(acac)(COD)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) is a coordination compound that features rhodium in the +1 oxidation state. This compound is known for its catalytic properties and is widely used in various chemical reactions, particularly in organic synthesis and industrial applications. The compound has the molecular formula C13H19O2Rh and is characterized by its orange crystalline appearance .
科学研究应用
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) is extensively used in scientific research due to its versatile catalytic properties. Some of its applications include:
Chemistry: It is used as a catalyst in hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound has been studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is employed in the production of fine chemicals, pharmaceuticals, and polymers
作用机制
Target of Action
Rh(acac)(COD), also known as Acetylacetonato(1,5-cyclooctadiene)rhodium(I), is a coordination compound of rhodium. The primary targets of this compound are the molecules or atoms with which it interacts in chemical reactions .
Mode of Action
The compound interacts with its targets through a process known as oxidative addition . This process involves the addition of a molecule to the rhodium center, resulting in an increase in the oxidation state of the rhodium atom . The reaction of Rh(acac)(COD) with diimines and diphenylphosphine oxide leads to the formation of oxidative addition products .
Biochemical Pathways
The compound is known to participate in various chemical reactions, including those involving oxidative addition . These reactions can potentially influence a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 31019 suggests that it may have significant bioavailability.
Result of Action
The result of Rh(acac)(COD)'s action is the formation of new compounds through oxidative addition . For example, the reaction of Rh(acac)(COD) with diimines and diphenylphosphine oxide leads to the formation of hydrido-phosphinito-Rh(III) complexes .
Action Environment
The action of Rh(acac)(COD) can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other molecules, the temperature, and the pH of the environment . Furthermore, Rh(acac)(COD) is used extensively in heterogeneous and homogeneous catalysis , suggesting that its action, efficacy, and stability can be significantly influenced by the specific conditions of the catalytic process.
生化分析
Biochemical Properties
For example, rhodium complexes have been used as catalysts in biochemical reactions .
Cellular Effects
Other rhodium compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Rhodium compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Other rhodium compounds have been shown to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Other rhodium compounds have been shown to have threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Other rhodium compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Other rhodium compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Other rhodium compounds have been shown to be directed to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) can be synthesized through the reaction of rhodium trichloride with acetylacetone and 1,5-cyclooctadiene in the presence of a base. The reaction typically takes place in an inert atmosphere to prevent oxidation of the rhodium center. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield of the compound .
化学反应分析
Types of Reactions
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to form rhodium(0) complexes.
Substitution: Ligand substitution reactions are common, where the acetylacetonato or cyclooctadiene ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Various ligands such as phosphines, amines, and carbonyls can be introduced under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while substitution reactions can produce a wide range of rhodium(I) complexes with different ligands .
相似化合物的比较
Similar Compounds
- (Acetylacetonato)dicarbonylrhodium(I)
- Rhodium(III) acetylacetonate
- Chloro(1,5-cyclooctadiene)rhodium(I) dimer
- Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate
Uniqueness
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) is unique due to its combination of acetylacetonato and 1,5-cyclooctadiene ligands, which provide a balance of stability and reactivity. This makes it particularly effective as a catalyst in a wide range of chemical reactions, compared to other rhodium complexes that may have different ligand environments .
属性
CAS 编号 |
12245-39-5 |
|---|---|
分子式 |
C13H20O2Rh |
分子量 |
311.20 g/mol |
IUPAC 名称 |
cycloocta-1,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium |
InChI |
InChI=1S/C8H12.C5H8O2.Rh/c1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h1-2,7-8H,3-6H2;3,6H,1-2H3;/b;4-3-; |
InChI 键 |
BUYVJWVYKPKZEX-LWFKIUJUSA-N |
SMILES |
CC(=CC(=O)C)O.C1CC=CCCC=C1.[Rh] |
手性 SMILES |
C/C(=C/C(=O)C)/O.C1CC=CCCC=C1.[Rh] |
规范 SMILES |
CC(=CC(=O)C)O.C1CC=CCCC=C1.[Rh] |
Pictograms |
Irritant |
同义词 |
acetylacetonate-1,5-cyclooctadiene rhodium I RhacacCod |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




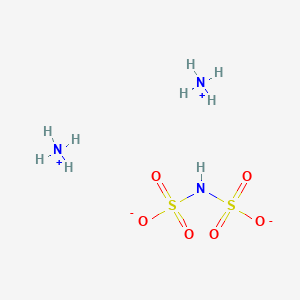
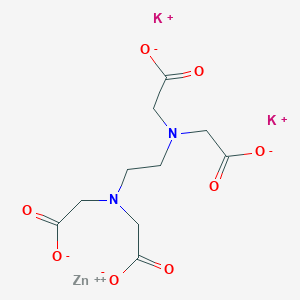


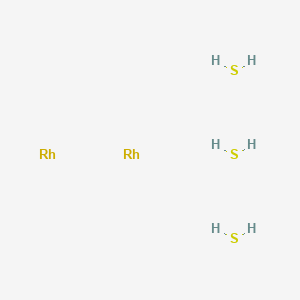
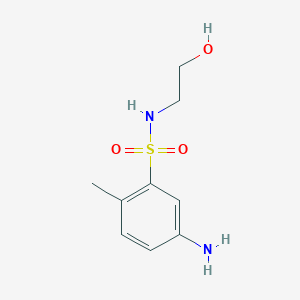

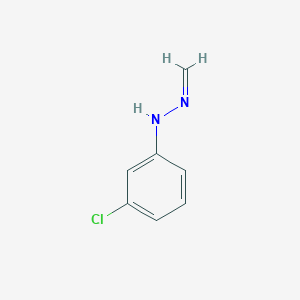
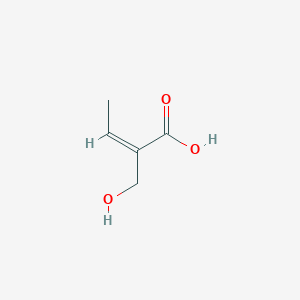
![[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-9-formyloxy-6-(furan-3-yl)-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate](/img/structure/B78751.png)


